![molecular formula C8H5ClN2O2 B2553271 2-氯-9-羟基-4H-吡啶并[1,2-A]嘧啶-4-酮 CAS No. 912824-68-1](/img/structure/B2553271.png)

2-氯-9-羟基-4H-吡啶并[1,2-A]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

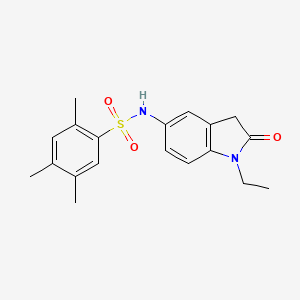

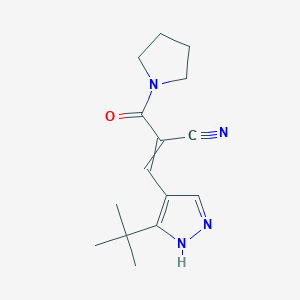

The compound “2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one” is a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR and X-ray crystallography . A Michael addition-type reaction was proposed for the detection of the formed products . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis

The structure of the compound was solved in monoclinic, space group P21/n . The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . The compound might interact with ctDNA by a groove mode of binding via hydrogen bonds .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 280–283°C . The structure was solved in monoclinic, space group P21/n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å3, Z = 4, and with Rint = 0.077 .科学研究应用

Structural Features and Reactions

The compound is a part of the pyridopyrimidines class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .

2. Synthesis of Biologically Active Heterocyclic Compounds The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It can be used to introduce a series of nucleophilic reagents, such as formate reagents, alcohol compounds, amine compounds, etc .

Interaction with DNA

The compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This interaction is significant as DNA is a major target for drugs and some toxic chemicals .

Pharmaceutical Applications

Many pyrimidine and pyridopyrimidine derivatives show interesting pharmaceutical properties, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .

Use in Tranquilizers

Pyrido[1,2-a]pyrimidine was used as a tranquilizer, for example, pirenperone .

Use in Anti-allergic Agents

The compound was used as an anti-allergic agent, for example, barmastine .

Use in Anti-ulcerative Agents

The compound was used as an anti-ulcerative agent .

Use in Anti-asthmatics

The compound was used in anti-asthmatics, for example, pemirolast .

作用机制

Target of Action

It is known that similar compounds interact with dna .

Mode of Action

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one may interact with its targets through a groove mode of binding via hydrogen bonds . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with dna , it could influence various DNA-dependent processes such as transcription and replication.

Result of Action

Based on its potential interaction with dna , it could potentially alter gene expression and influence cellular functions.

属性

IUPAC Name |

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKCMUBXIANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)

![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2553204.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)